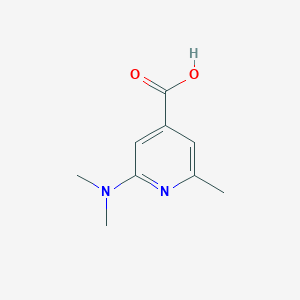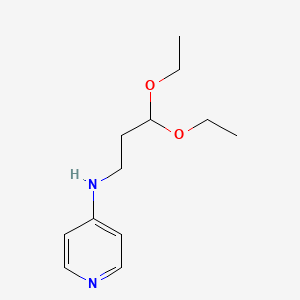
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane
説明
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane, also known as F-DOPA, is a synthetic amino acid derivative that is widely used in scientific research. This compound is a precursor of dopamine, a neurotransmitter that plays a key role in various physiological processes, including movement control, reward, and motivation. F-DOPA is used to study the synthesis, metabolism, and transport of dopamine in the brain and other tissues.
作用機序
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane is a precursor of dopamine that is transported into dopaminergic neurons by the dopamine transporter (DAT). Once inside the neuron, this compound is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine is then stored in vesicles and released into the synaptic cleft upon neuronal stimulation. This compound is also transported into non-dopaminergic cells, such as astrocytes and immune cells, where it is metabolized to other compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are related to dopamine synthesis and transport. This compound uptake by DAT is a measure of dopamine transporter function and density. This compound decarboxylation by AADC is a measure of aromatic amino acid decarboxylase activity. This compound metabolism to DOPAC and HVA is a measure of dopamine metabolism. This compound PET imaging can reveal changes in dopamine synthesis and transport in various brain regions, which are associated with different neurological and psychiatric disorders.
実験室実験の利点と制限
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane has several advantages and limitations for lab experiments. The advantages of this compound include its high purity, stability, and specificity for dopamine synthesis and transport. The limitations of this compound include its cost, complexity, and potential toxicity. This compound requires specialized equipment and expertise for synthesis, purification, and analysis. This compound PET imaging requires radiation exposure and careful patient selection and preparation.
将来の方向性
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane has several future directions for scientific research. One direction is to develop new radiotracers that can target specific subtypes of dopamine receptors and transporters. Another direction is to combine this compound PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to obtain more comprehensive information about brain function and structure. A third direction is to use this compound in animal models of dopamine-related disorders to study the molecular mechanisms of disease and test new therapies. A fourth direction is to investigate the role of this compound in non-dopaminergic cells, such as immune cells, and its potential as a biomarker for inflammation and other immune-related disorders.
Conclusion
This compound is a synthetic amino acid derivative that is widely used in scientific research to study the synthesis, metabolism, and transport of dopamine in the brain and other tissues. This compound is a valuable tool for investigating the molecular mechanisms of dopamine-related disorders, such as Parkinson's disease, schizophrenia, and addiction. This compound has several advantages and limitations for lab experiments and several future directions for scientific research. This compound is a promising compound that has the potential to advance our understanding of dopamine-related biology and pathology.
科学的研究の応用
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane is widely used in scientific research to study the synthesis, metabolism, and transport of dopamine in the brain and other tissues. This compound is used as a radiotracer in positron emission tomography (PET) imaging to visualize dopamine synthesis and transport in vivo. This compound is also used in vitro to study the effects of drugs and other compounds on dopamine synthesis and transport. This compound is a valuable tool for investigating the molecular mechanisms of dopamine-related disorders, such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
(2S)-1-fluoro-1,1-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWFJOGQBZZQZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584144 | |
| Record name | (2S)-1-Fluoro-1,1-diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290351-99-4 | |
| Record name | (2S)-1-Fluoro-1,1-diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 290351-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


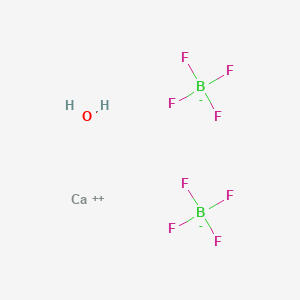
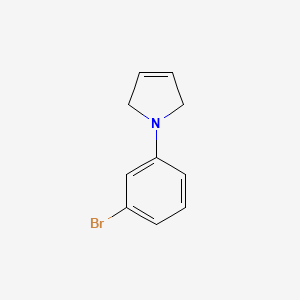



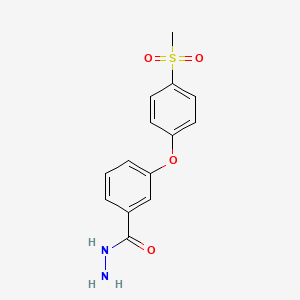
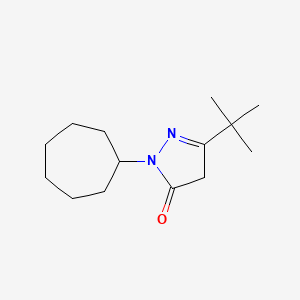
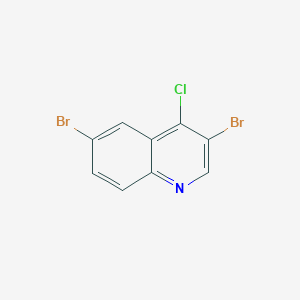


![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)
